molecular formula C22H34N2O2S B3015457 2-(4-(tert-butyl)phenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034444-33-0

2-(4-(tert-butyl)phenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B3015457
CAS RN: 2034444-33-0
M. Wt: 390.59
InChI Key: BTGMHIQAQFCTAW-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H34N2O2S and its molecular weight is 390.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds often involves complex reactions that can generate products with specific properties. For example, the formation of a Cu(II)–phenoxyl radical complex from a Cu(II)–phenolate complex provides a new model for galactose oxidase. This involves a specific ligand and its complex, showcasing a reaction where the Cu(II) centers undergo reduction with a concomitant oxidation of the ligand, leading to the formation of a stable Cu(II)–phenoxyl complex under certain conditions (Debnath et al., 2013).

Electrophilic Substitution Reactions

Electrophilic substitution reactions play a crucial role in the functionalization of aromatic compounds. The synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands demonstrate the application of such reactions. These compounds, synthesized through a series of chemical steps, exhibit properties relevant for the exploration of new therapeutic agents (Szczepańska et al., 2018).

Electrochemical Properties

The study of electrochemical properties of bulky phenols, such as tert-butylated phenols, provides insights into the selective electrochemical versus chemical oxidation processes. Such studies highlight the influence of steric hindrance, phenoxyl radical stability, and hydrogen bonding on the outcome of electrochemical reactions. This research has implications for understanding the behavior of phenolic compounds under oxidative conditions (Zabik et al., 2016).

Application in Synthesis of Enantiopure Compounds

The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor demonstrates the application of these chemical frameworks in creating bioactive molecules with specific stereochemistry. This approach is vital for the development of pharmaceuticals and research chemicals with targeted biological activities (Marin et al., 2004).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2S/c1-22(2,3)18-4-6-20(7-5-18)26-15-21(25)23-14-17-8-11-24(12-9-17)19-10-13-27-16-19/h4-7,17,19H,8-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGMHIQAQFCTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-butyl)phenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

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